N-1,3,4-Thiadiazol-2-ylacetamide-d3 N-1,3,4-Thiadiazol-2-ylacetamide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664821
InChI: InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3
SMILES:
Molecular Formula: C4H5N3OS
Molecular Weight: 146.19 g/mol

N-1,3,4-Thiadiazol-2-ylacetamide-d3

CAS No.:

Cat. No.: VC16664821

Molecular Formula: C4H5N3OS

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

N-1,3,4-Thiadiazol-2-ylacetamide-d3 -

Specification

Molecular Formula C4H5N3OS
Molecular Weight 146.19 g/mol
IUPAC Name 2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3
Standard InChI Key YOGFGFKRNRQDMF-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)NC1=NN=CS1
Canonical SMILES CC(=O)NC1=NN=CS1

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition

N-1,3,4-Thiadiazol-2-ylacetamide-d3 belongs to the thiadiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms. The deuterated acetamide group (-CD₃CONH₂) distinguishes it from its non-deuterated counterpart, enhancing its utility in isotopic tracing experiments. The molecular structure comprises:

  • A 1,3,4-thiadiazole ring (C₂N₂S) providing aromatic stability.

  • An acetamide-d3 side chain (-CD₃CONH₂) attached at the 2-position of the thiadiazole .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₄H₂D₃N₃OS
Molecular Weight146.1 g/mol
CAS NumberNot Available
IUPAC NameN-(1,3,4-Thiadiazol-2-yl)acetamide-2,2,2-d3

Synthesis and Isotopic Labeling

Deuterium Incorporation

The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 likely involves deuterium exchange reactions or the use of deuterated precursors. A plausible pathway includes:

  • Thiadiazole Ring Formation: Condensation of thiosemicarbazide with a carbonyl source.

  • Acetamide-d3 Attachment: Reaction of the thiadiazole intermediate with deuterated acetic anhydride (CD₃CO)₂O under basic conditions .

Deuterium labeling enhances the compound’s utility in quantitative mass spectrometry, where it serves as an internal standard to correct for ionization variability .

Applications in Pharmaceutical Research

Analytical Reference Standard

N-1,3,4-Thiadiazol-2-ylacetamide-d3 is employed to:

  • Calibrate instruments in pharmacokinetic studies.

  • Validate methods for detecting non-deuterated analogs in biological matrices .

Metabolic Stability Studies

Deuterated compounds like this are used to investigate metabolic pathways by tracking deuterium retention in vivo. This helps identify sites of enzymatic oxidation or hydrolysis .

Exposure RouteFirst Aid MeasuresSource
InhalationMove to fresh air; seek medical attention if symptoms persist
Skin ContactWash with soap and water; remove contaminated clothing
Eye ContactRinse with water for 15 minutes; consult a physician
IngestionRinse mouth; do NOT induce vomiting

Future Research Directions

Toxicological Profiling

Comprehensive studies are needed to evaluate:

  • Acute and chronic toxicity.

  • Environmental persistence.

Expanded Synthetic Routes

Developing cost-effective deuteration methods could broaden accessibility for academic and industrial labs.

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